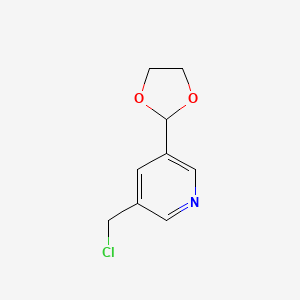
2-Formyl-1,3-benzoxazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1,3-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with formyl and carbonitrile substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-1,3-benzoxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 2-Carboxy-1,3-benzoxazole-7-carbonitrile.
Reduction: 2-Formyl-1,3-benzoxazole-7-amine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 2-Formyl-1,3-benzoxazole-7-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized benzoxazole derivatives .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial, antifungal, and anticancer agents. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 2-Formyl-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can engage in π-π stacking or hydrogen bonding with biological molecules, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups further enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2-Formyl-1,3-benzoxazole-5-carbonitrile
- 2-Formyl-1,3-benzoxazole-6-carbonitrile
- 2-Formyl-1,3-benzoxazole-4-carbonitrile
Comparison: Compared to its analogs, 2-Formyl-1,3-benzoxazole-7-carbonitrile exhibits unique reactivity and binding properties due to the position of the formyl and carbonitrile groups. This positional difference can significantly impact its chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C9H4N2O2 |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-formyl-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)13-8(5-12)11-7/h1-3,5H |
Clé InChI |
LLBRKOHJRIJEAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




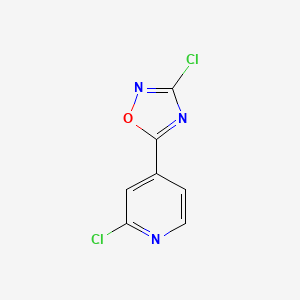

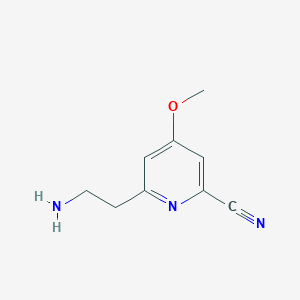


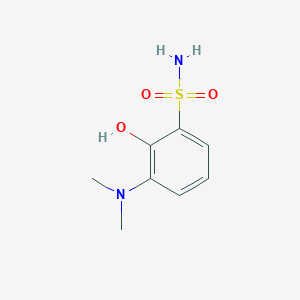
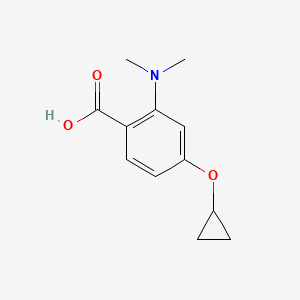
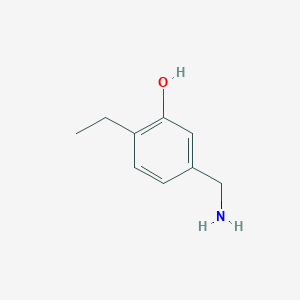

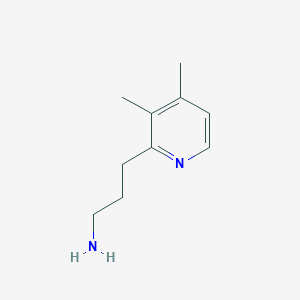
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
